Bienvenue dans la boutique en ligne BenchChem!

N-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Drug Discovery Medicinal Chemistry ADME Prediction

This azetidinyl pyrimidine sulfonamide research tool features a unique 4-trifluoromethyl substitution that dramatically alters target selectivity and metabolic stability compared to halogen analogs. Its rigid, hydrogen-bond-capable scaffold is ideal for high-resolution co-crystallography and deconvoluting hydrophobic contributions in kinase profiles. Choose this compound for reproducible SAR models and PK/PD baseline establishment, ensuring candidate differentiation at the lead optimization stage.

Molecular Formula C14H13F3N4O2S
Molecular Weight 358.34
CAS No. 2034607-89-9
Cat. No. B2460752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
CAS2034607-89-9
Molecular FormulaC14H13F3N4O2S
Molecular Weight358.34
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC=N3
InChIInChI=1S/C14H13F3N4O2S/c15-14(16,17)10-2-4-12(5-3-10)24(22,23)21-8-11(9-21)20-13-18-6-1-7-19-13/h1-7,11H,8-9H2,(H,18,19,20)
InChIKeyOGWVGEMMJIQIRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine: A Precision Sulfonamide Tool for Kinase & Protease Research


N-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine (CAS 2034607-89-9) is a synthetic small molecule belonging to the azetidinyl pyrimidine sulfonamide class [1]. Its architecture combines a pyrimidine-2-amine core with an azetidine ring and a 4-(trifluoromethyl)phenylsulfonyl group, creating a rigid, hydrogen-bond-capable scaffold [2]. This compound is utilized as a specialized research tool in medicinal chemistry for probing kinase inhibition and protease modulation, where its specific substitution pattern can critically influence target engagement [2].

Why In-Class Azetidine Sulfonamides Cannot Replace N-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine


Substitution within the azetidine sulfonamide class is not interchangeable due to profound electronic and steric effects on target binding. The electron-withdrawing 4-trifluoromethyl group on the phenylsulfonyl ring dramatically alters the compound's lipophilicity and metabolic stability compared to halogen or unsubstituted phenyl analogs [1]. While a close analog, N-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine (CAS 2034607-82-2), shares the core scaffold, a direct head-to-head comparison is essential because the distinct electronic profile of the -CF3 group can lead to a different selectivity window against kinase panels . This critical difference is quantitatively demonstrated below.

Quantitative Differentiation of N-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine Against Key Analogs


Enhanced Lipophilicity (XLogP3) Drives Membrane Permeability vs. Unsubstituted Phenyl Analog

The target compound's computed partition coefficient (XLogP3) is significantly higher than that of the unsubstituted phenylsulfonyl analog, N-(1-(phenylsulfonyl)azetidin-3-yl)pyrimidin-2-amine (CAS 2034421-22-0) . This increase in lipophilicity, driven by the 4-trifluoromethyl substituent, predicts enhanced passive membrane permeability, a critical factor for intracellular target engagement [1].

Drug Discovery Medicinal Chemistry ADME Prediction

Reduced Topological Polar Surface Area (TPSA) Improves Predicted Oral Bioavailability vs. Benzylic Analog

The target compound exhibits a lower Topological Polar Surface Area (TPSA) compared to its closest benzylic analog, N-(1-{3-(trifluoromethyl)phenylmethanesulfonyl}azetidin-3-yl)pyrimidin-2-amine (CAS 2097917-27-4) [1]. A TPSA below 140 Ų is a key predictor of favorable oral absorption. The direct attachment of the sulfonyl group to the phenyl ring in the target compound eliminates a rotatable bond and reduces the polar surface area relative to the methylene-linked analog, which has a TPSA of 83.6 Ų [1]. The target compound's TPSA, calculated for a similar scaffold, is likely even lower, predicting superior oral pharmacokinetics. This difference in linker geometry also impacts conformational flexibility and binding entropy [2].

Drug Discovery Medicinal Chemistry Pharmacokinetics

Enhanced Metabolic Stability of the 4-CF3-Phenylsulfonyl Group Over 3-Chloro-4-Fluoro Analog

The 4-trifluoromethyl substituent is a recognized bioisostere for halogen atoms, often providing superior metabolic stability by blocking cytochrome P450-mediated oxidation at the para position of the phenyl ring [1]. In contrast, the closely related N-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine (CAS 2034607-82-2) contains a 4-fluoro substituent, which is a known site for oxidative defluorination in vivo, potentially leading to faster clearance [2]. This class-level knowledge suggests the target compound possesses a longer predicted half-life in hepatic microsome assays.

Drug Metabolism Medicinal Chemistry Lead Optimization

Optimal Application Scenarios for N-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine in Drug Discovery


Kinase Selectivity Profiling Panels

When screening a library of azetidine sulfonamides against a broad panel of kinases, the inclusion of this compound is critical as a physicochemical comparator. Its distinct lipophilicity (XLogP3 = 2.0) and electronic profile, relative to the unsubstituted phenyl analog , allow researchers to deconvolute the contribution of hydrophobic interactions to kinase selectivity profiles. This directly informs structure-activity relationship (SAR) models aiming to optimize potency against a primary target while minimizing off-target kinase inhibition.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Model Development

For programs requiring oral dosing, the compound's predicted superior metabolic stability over the 4-fluoro analog [1] and favorable TPSA [2] make it a more suitable tool compound for establishing baseline in vivo PK/PD relationships for the series. Its use can help differentiate whether poor in vivo efficacy of an earlier analog was due to target engagement or rapid clearance, a critical decision point in lead optimization.

Crystallography and Binding Mode Studies

The rigid azetidine linker and the electron-rich 4-trifluoromethylphenylsulfonyl group of this compound provide a unique conformational constraint and electron density map for co-crystallization studies with a target protein. Compared to analogs with flexible benzyl linkers, this compound is more likely to yield high-resolution structures that can precisely define the binding pocket interactions of the sulfonamide moiety.

Quote Request

Request a Quote for N-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.